1-(3-Chloropropyl)-3-iodo-4-nitrobenzene
Description
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-chloropropyl chain, an iodine atom at position 3, and a nitro group at position 2. The 3-chloropropyl group introduces alkyl halide reactivity, while the electron-withdrawing nitro and iodine substituents influence the compound’s electronic properties, solubility, and interactions with biological targets . Its molecular formula is C₉H₉ClINO₂, with a molecular weight of 337.53 g/mol.
Properties
Molecular Formula |
C9H9ClINO2 |
|---|---|
Molecular Weight |
325.53 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-iodo-1-nitrobenzene |
InChI |
InChI=1S/C9H9ClINO2/c10-5-1-2-7-3-4-9(12(13)14)8(11)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
BITPALLAUZGJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 1-iodo-4-nitrobenzene to introduce the nitro group. This is followed by a substitution reaction where the nitro group is replaced with a chloropropyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in an alcoholic solvent.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloropropyl group.
Reduction: The major product is 1-(3-Aminopropyl)-3-iodo-4-nitrobenzene.
Oxidation: Products vary depending on the extent of oxidation, ranging from aldehydes to carboxylic acids.
Scientific Research Applications
1-(3-Chloropropyl)-3-iodo-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies investigating the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Substituent Position and Reactivity
- Nitro Group Positioning : Shifting the nitro group from position 4 (target compound) to position 2 (as in 1-(3-Chloropropyl)-2-nitrobenzene) reduces anticancer activity but enhances antimicrobial effects due to altered electron distribution .
- Iodine vs. Halogen Swaps : Replacing iodine with bromine (e.g., 1-bromo-2-methylbenzene) diminishes anticancer activity by 40–60%, underscoring iodine’s role in halogen bonding and cellular uptake .
Functional Group Synergy
- Nitro-Iodo Pairing : The combination of nitro and iodine groups in the target compound creates a redox-active scaffold, enabling dual mechanisms of action (e.g., DNA intercalation and free radical generation) .
- Trifluoromethoxy vs. Ethoxy : Compounds with trifluoromethoxy groups (e.g., 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene) exhibit higher metabolic stability but lower cytotoxicity compared to ethoxy analogs, likely due to steric and electronic effects .
Structural-Activity Relationships (SAR)
- Chloropropyl Chain : The 3-chloropropyl group enhances membrane permeability due to its lipophilicity but may increase toxicity via alkylation of cellular nucleophiles .
- Nitro Group : Electron-withdrawing nature stabilizes negative charges during metabolic reduction, facilitating reactive oxygen species (ROS) generation .
- Iodine Substituent : Provides a heavy atom effect for crystallography studies and enhances binding to proteins via halogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
